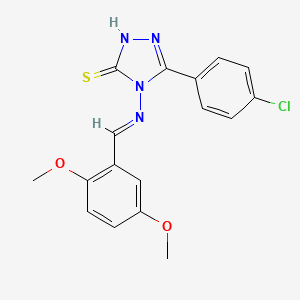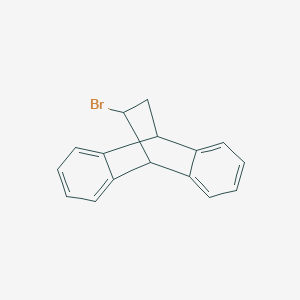
2-Butyl-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-4,5-dihydro-1,3-thiazole is an organic compound with the molecular formula C(_7)H(_13)NS. It belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4,5-dihydro-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of butylamine with carbon disulfide and an alkyl halide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, such as a thiazolidine.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-Butyl-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of flavors and fragrances due to its distinctive odor.
Mechanism of Action
The mechanism of action of 2-Butyl-4,5-dihydro-1,3-thiazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-Butyl-4,5-dihydro-1,3-thiazole can be compared with other thiazole derivatives, such as:
2-sec-Butyl-4,5-dihydrothiazole: Known for its role as a pheromone in rodents.
2-Heptyl-4,5-dihydro-1,3-thiazole: Used in flavor and fragrance industries.
2-(4-Methylphenyl)-4,5-dihydro-1,3-thiazole: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it valuable for various applications.
Properties
CAS No. |
28221-34-3 |
|---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-butyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-2-3-4-7-8-5-6-9-7/h2-6H2,1H3 |
InChI Key |
NTJAWQUVLBPTQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)

![3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12002344.png)
![N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B12002350.png)


![4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)


![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)

